2-(1H-indol-1-yl)-1-phenylethanol
Description
2-(1H-Indol-1-yl)-1-phenylethanol is a synthetic organic compound featuring an indole moiety substituted at the 1-position, linked via an ethanol bridge to a phenyl group. Indole derivatives are widely studied due to their diverse biological activities, including antimicrobial, antifungal, and antioxidant properties .
Properties
Molecular Formula |
C16H15NO |
|---|---|
Molecular Weight |
237.3g/mol |
IUPAC Name |
2-indol-1-yl-1-phenylethanol |
InChI |
InChI=1S/C16H15NO/c18-16(14-7-2-1-3-8-14)12-17-11-10-13-6-4-5-9-15(13)17/h1-11,16,18H,12H2 |
InChI Key |
IZJUVVVGVLACJG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(CN2C=CC3=CC=CC=C32)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=CC3=CC=CC=C32)O |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 2-(1H-indol-1-yl)-1-phenylethanol exhibit antimicrobial properties. A study indicated that this compound affects the structure of biomembranes, correlating with its bacteriostatic activity against various bacterial strains . This property makes it a candidate for developing new antimicrobial agents.
Cancer Research
The compound has been investigated for its potential as an anticancer agent. Specifically, it has been studied for its effects on aldehyde dehydrogenase (ALDH) isoforms, which are implicated in chemoresistance in cancer cells. Compounds derived from this compound have shown promise in enhancing the efficacy of chemotherapy by inhibiting ALDH activity .
Neuroprotective Effects
Indole derivatives are known for their neuroprotective properties. The structural similarity of this compound to other neuroactive compounds suggests potential applications in treating neurodegenerative diseases .
Pesticidal Activity
The compound's derivatives have been evaluated for their pesticidal properties. Studies indicate that certain indole-based compounds can act as effective insecticides or fungicides, providing an environmentally friendly alternative to synthetic pesticides .
Synthesis of Functional Materials
This compound can serve as a precursor in synthesizing functional materials, including polymers and dyes. Its unique chemical structure allows it to be incorporated into various polymer matrices, enhancing their properties such as thermal stability and mechanical strength .
Case Studies
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares structural similarities with several ethanol-substituted heterocyclic derivatives. Key analogues include:
2-(1H-Imidazol-1-yl)-1-phenylethanol
- Structure : Replaces indole with an imidazole ring.
- Synthesis: Prepared via condensation of imidazole with 2-chloro-1-phenylethanone under basic conditions, followed by reduction .
- Bioactivity: Exhibits potent antifungal activity against Candida albicans and non-albicans species, with aromatic biphenyl ester derivatives (e.g., 6a-c) outperforming fluconazole .
- Physical Properties : Melting point = 145°C .
2-(5-(Hydroxymethyl)-3-phenyl-1H-pyrazol-1-yl)-1-phenylethanol
- Structure : Pyrazole ring substituted with hydroxymethyl and phenyl groups.
- Synthesis : Catalyzed by Amberlyst A-21, a cost-effective and recyclable catalyst .
(R)-2-[(2-(4-Nitrophenyl)ethyl)amino]-1-phenylethanol
- Structure: Ethanol bridge linked to an amino group and 4-nitrophenyl moiety.
- Application : Intermediate in the synthesis of Mirabegron, a β3-adrenergic receptor agonist .
Preparation Methods
Sulfonyl Group Strategy for N-Alkylation
A widely adopted method involves the use of sulfonyl-protected indoles to direct alkylation at the nitrogen atom. For instance, (S)-1-phenyl-2-(1-(phenylsulfonyl)-1H-indol-2-yl)ethanol undergoes desulfonylation under mild conditions to yield the target alcohol. The reaction is typically conducted in tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature for 12 hours, followed by aqueous workup and silica gel chromatography. This approach avoids polymerization of indole under acidic or basic conditions, a common challenge in N-alkylation reactions.
Optimization of Reaction Conditions
Key parameters include the choice of base and solvent. Triethylamine in DMF at 25°C provides optimal deprotection kinetics, achieving 90% yield. Prolonged reaction times (>24 hours) lead to decomposition, necessitating precise monitoring via thin-layer chromatography (TLC).
Copper-Catalyzed Asymmetric Synthesis
Chiral Ligand Systems
Mesitylcopper in combination with (S,S)-Ph-BPE ligand enables enantioselective synthesis of the target compound. The reaction proceeds via a radical pathway, with benzaldehyde and allenylanilide serving as precursors. In anhydrous THF containing hexamethylphosphoramide (HMPA), the system achieves 68% enantiomeric excess (ee) after 44 hours at ambient temperature.
Mechanistic Insights
The catalytic cycle involves single-electron transfer (SET) from mesitylcopper to the allenylanilide, generating a propargyl radical intermediate. This species undergoes stereoselective coupling with benzaldehyde, followed by oxidation to the secondary alcohol. Control experiments with radical scavengers like TEMPO confirm the radical-mediated mechanism.
Epoxide Ring-Opening Reactions
Styrene Oxide as a Key Intermediate
Ring-opening of styrene oxide (1,2-epoxyethylbenzene) by indole nitrogen represents a direct route to 2-(1H-indol-1-yl)-1-phenylethanol. Under basic conditions (K2CO3 in DMF), indole attacks the less substituted carbon of the epoxide, yielding the secondary alcohol after 12 hours at 80°C.
Solvent and Temperature Effects
Polar aprotic solvents like DMF enhance nucleophilicity of indole’s nitrogen, while temperatures above 100°C promote side reactions such as diketone formation. Optimal conditions (80°C, DMF) achieve 75% isolated yield after column chromatography (hexane/ethyl acetate, 8:2).
Reductive Amination and Mannich Reaction Pathways
Ketone Intermediate Reduction
Synthesis of 2-(1H-indol-1-yl)-1-phenylethanone via Ullmann coupling, followed by sodium borohydride reduction, provides a two-step route to the target alcohol. Palladium-catalyzed coupling of 2-bromoacetophenone with indole in the presence of XPhos ligand yields the ketone precursor in 82% yield. Subsequent reduction with NaBH4 in methanol affords the alcohol with 88% efficiency.
Analytical Characterization
Spectroscopic Data
1H NMR (500 MHz, CDCl3): δ 7.52–7.28 (m, 9H, Ar-H), 6.43 (s, 1H, indole C3-H), 5.09–5.05 (m, 1H, -OH), 3.62 (dd, J = 14.8, 4.04 Hz, 1H, CH2), 3.33 (dd, J = 14.8, 8.98 Hz, 1H, CH2).
IR (KBr): ν 3403 cm⁻¹ (O-H stretch), 1734 cm⁻¹ (C=O from carbamate intermediates).
Chiral HPLC Analysis
Enantiomeric resolution using a Chiralpak IA column (hexane/2-propanol = 9:1) shows distinct peaks at 8.9 min (major) and 9.3 min (minor), confirming 68% ee.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Desulfonylation | 90 | – | High yield, mild conditions | Requires protective group |
| Cu-catalyzed asymmetric | 68 | 68 | Enantioselectivity | Long reaction time (44 h) |
| Epoxide ring-opening | 75 | – | Atom economy | Requires strict temp control |
| Reductive amination | 88 | – | Scalability | Two-step process |
Q & A
Q. Basic Research Focus
- X-ray Crystallography : Single-crystal studies reveal dihedral angles between the indole and phenyl rings (e.g., ~1.3° in analogous structures), critical for understanding conformational stability .
- Spectroscopy :
Advanced Tip : Use dynamic NMR to study rotational barriers of the indole-phenylethanol bond under varying temperatures.
What kinetic models are applicable for enzymatic or catalytic resolution of racemic this compound?
Advanced Research Focus
The Ping-Pong Bi-Bi mechanism is often used for lipase-catalyzed resolutions of similar alcohols. Key steps include:
Substrate Binding : The enzyme interacts with the (R)- or (S)-enantiomer, forming an acyl-enzyme intermediate.
Irreversible Inhibition : Byproducts like water or lauric acid may inhibit the reaction, requiring rate equations to account for competitive inhibition .
Q. Advanced Research Focus
- Docking Studies : Target KRASG12C or COX-2 enzymes to evaluate covalent binding potential. For example, indole derivatives form stable interactions with cysteine residues (binding energy ≤ −8.5 kcal/mol) .
- MD Simulations : Assess conformational stability of the ethanol-indole moiety in aqueous environments (e.g., RMSD ≤ 2.0 Å over 100 ns) .
Case Study : Analogous compounds like 2-(1H-indol-1-yl)-N-(2-phenylethyl)acetamide show anti-inflammatory activity via COX-2 inhibition (IC₅₀ ~ 1.2 µM) .
How should researchers address contradictions in spectroscopic or crystallographic data for this compound?
Q. Advanced Research Focus
- Multi-Technique Validation : Cross-validate XRD data (e.g., space group ) with DFT-optimized geometries to resolve discrepancies in bond lengths or angles .
- Error Analysis : For conflicting NMR signals, quantify solvent effects (e.g., DMSO vs. CDCl₃) or paramagnetic impurities using relaxation measurements.
Example : A reported dihedral angle of 1.3° in XRD may differ from solution-phase conformers due to crystal packing forces.
What strategies mitigate byproduct formation during large-scale synthesis?
Q. Advanced Research Focus
- Reactor Design : Use continuous-flow systems to control exothermic reactions (e.g., Grignard additions) and minimize thermal degradation .
- Catalytic Optimization : Screen bases like NaOH/PEG600 to enhance regioselectivity in indole alkylation steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
